Synthesis and characterization of 4-Propoxybenzene-1-carbothioamide
Synthesis and characterization of 4-Propoxybenzene-1-carbothioamide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Propoxybenzene-1-carbothioamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Propoxybenzene-1-carbothioamide, a thioamide derivative of potential interest in medicinal chemistry and materials science. Thioamides are crucial structural motifs that serve as versatile intermediates in organic synthesis and as bioisosteres of amides in drug design, offering unique physicochemical properties such as enhanced hydrogen bond donating capability and altered electronic profiles.[1][2] This document outlines two robust, field-proven synthetic pathways starting from readily available precursors: the direct thionation of 4-propoxybenzonitrile and the conversion of 4-propoxybenzamide using Lawesson's reagent. We provide detailed, step-by-step experimental protocols, explain the causality behind procedural choices, and present a full suite of characterization data—including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—required for unequivocal structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this compound for further investigation.
Strategic Approach to Synthesis
The synthesis of a primary aromatic thioamide like 4-Propoxybenzene-1-carbothioamide can be approached from two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.
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Route A: Addition to Nitrile: This is a direct and atom-economical approach involving the addition of a sulfur nucleophile to the carbon-nitrogen triple bond of 4-propoxybenzonitrile. Various methods exist, from using hazardous gaseous hydrogen sulfide (H₂S) to more convenient and safer solid sulfide sources.[3][4][5]
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Route B: Thionation of Amide: This classic transformation involves the oxygen-sulfur exchange of the corresponding amide, 4-propoxybenzamide. This is most commonly achieved using a phosphorus-sulfur reagent, with Lawesson's reagent being the gold standard due to its mildness and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[6][7][8]
Below is a diagram illustrating these two convergent synthetic strategies.
Caption: Convergent synthetic strategies for 4-Propoxybenzene-1-carbothioamide.
Experimental Protocols
Route A: Synthesis from 4-Propoxybenzonitrile
This method is advantageous as it avoids the need to first synthesize the amide and often proceeds under mild conditions with high yields. The use of sodium hydrogen sulfide (NaHS) in combination with magnesium chloride (MgCl₂) provides an effective in situ source of H₂S, circumventing the need to handle the toxic gas directly.[5][9]
Protocol: Thioamidation of 4-Propoxybenzonitrile
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Reactor Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-propoxybenzonitrile (5.0 g, 31.0 mmol, 1.0 equiv).
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Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL), followed by sodium hydrogen sulfide hydrate (70%, 5.2 g, 62.0 mmol, 2.0 equiv) and magnesium chloride hexahydrate (6.3 g, 31.0 mmol, 1.0 equiv). The use of a Lewis acid like MgCl₂ facilitates the addition of the hydrosulfide ion to the nitrile.
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Reaction: Stir the suspension vigorously at room temperature (20-25°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.[5]
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Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A pale yellow solid will precipitate.
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Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL) to remove inorganic salts. Recrystallize the crude product from a hot ethanol/water mixture (approx. 4:1) to yield pure 4-Propoxybenzene-1-carbothioamide as fine, pale-yellow crystals.
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Drying: Dry the purified product in a vacuum oven at 40°C overnight.
Route B: Synthesis from 4-Propoxybenzamide
This route is highly reliable and leverages the well-established reactivity of Lawesson's reagent for the thionation of carbonyls. The driving force for this reaction is the formation of a very stable P=O bond.[6] This method is particularly useful if 4-propoxybenzamide is a more readily available starting material.
Protocol: Thionation of 4-Propoxybenzamide
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Reactor Setup: In a 250 mL three-neck round-bottomed flask fitted with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 4-propoxybenzamide (5.0 g, 27.9 mmol, 1.0 equiv) in anhydrous toluene (100 mL).
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Reagent Addition: Add Lawesson's reagent (6.75 g, 16.7 mmol, 0.6 equiv) to the suspension in one portion. While stoichiometric calculations suggest 0.5 equivalents are needed, using a slight excess (0.55-0.6 equiv) often ensures complete conversion.
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Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The reaction mixture will turn from a colorless suspension to a yellow solution. The reaction is typically complete in 2-3 hours.
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Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a yellow solid.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the product and evaporate the solvent.
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Crystallization and Drying: Recrystallize the purified solid from hot ethanol to obtain bright yellow crystals. Dry the product in a vacuum oven at 40°C.
| Parameter | Route A (from Nitrile) | Route B (from Amide) |
| Primary Reagent | Sodium Hydrogen Sulfide / MgCl₂ | Lawesson's Reagent |
| Solvent | DMF | Toluene |
| Temperature | Room Temperature (20-25°C) | Reflux (~110°C) |
| Typical Time | 2-4 hours | 2-3 hours |
| Work-up | Precipitation & Recrystallization | Filtration & Column Chromatography |
| Advantages | Mild conditions, avoids H₂S gas | High reliability, well-established |
Comprehensive Characterization
Unequivocal identification and purity assessment of the synthesized 4-Propoxybenzene-1-carbothioamide (C₁₀H₁₃NOS, M.W.: 195.28 g/mol ) are achieved through a combination of spectroscopic techniques. The data presented below are the expected results for the successfully synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR (400 MHz, DMSO-d₆):
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δ 9.45 (s, 1H, -CSNH₂): A broad singlet corresponding to one of the thioamide protons.
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δ 9.20 (s, 1H, -CSNH₂): A second broad singlet for the other thioamide proton. The two protons are non-equivalent due to the high rotational barrier of the C-N bond in thioamides.[1]
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δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the carbothioamide group.
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δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H): A doublet for the two aromatic protons meta to the carbothioamide group.
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δ 3.98 (t, J = 6.5 Hz, 2H, -OCH₂-): A triplet for the methylene protons of the propoxy group adjacent to the oxygen atom.
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δ 1.70 (sext, J = 7.0 Hz, 2H, -CH₂CH₃): A sextet for the central methylene protons of the propoxy group.
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δ 0.95 (t, J = 7.4 Hz, 3H, -CH₃): A triplet for the terminal methyl protons of the propoxy group.
¹³C NMR (101 MHz, DMSO-d₆): The most telling signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon, which is significantly deshielded and appears far downfield.
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δ 200.5 (C=S): The characteristic signal for the thiocarbonyl carbon. This is a definitive marker for successful thionation, as the corresponding amide carbonyl (C=O) appears around 166-170 ppm.[1]
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δ 161.0 (Ar-C): Quaternary aromatic carbon attached to the propoxy group.
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δ 134.5 (Ar-C): Quaternary aromatic carbon attached to the carbothioamide group.
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δ 129.5 (Ar-CH): Aromatic carbons ortho to the carbothioamide group.
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δ 114.2 (Ar-CH): Aromatic carbons meta to the carbothioamide group.
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δ 69.0 (-OCH₂-): Methylene carbon adjacent to the oxygen.
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δ 22.0 (-CH₂CH₃): Central methylene carbon of the propoxy group.
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δ 10.5 (-CH₃): Terminal methyl carbon.
| Data Point | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thioamide (C=S) | 9.45 (br s), 9.20 (br s) | 200.5 |
| Aromatic CH | 7.85 (d), 6.95 (d) | 129.5, 114.2 |
| Aromatic C | - | 161.0, 134.5 |
| -OCH₂CH₂CH₃ | 3.98 (t), 1.70 (sext), 0.95 (t) | 69.0, 22.0, 10.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The key is to confirm the presence of the C=S bond and N-H bonds and the absence of the C=O bond from the starting amide (if using Route B).
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3300-3100 cm⁻¹ (N-H stretching): Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary thioamide N-H bonds.
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3050 cm⁻¹ (Aromatic C-H stretching): Characteristic stretches for the aromatic ring.
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2960-2870 cm⁻¹ (Aliphatic C-H stretching): Stretches for the propoxy group.
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~1610 cm⁻¹ (N-H bending): The "Thioamide B band," which has a significant contribution from N-H bending and C-N stretching.[10]
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~1420 cm⁻¹ (C-N stretching): A band with major contributions from C-N stretching.
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1250 cm⁻¹ (Ar-O-C stretching): Asymmetric stretch of the aryl ether linkage.
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~1120 cm⁻¹ (C=S stretching): The C=S bond vibration. This band is often coupled with other vibrations and can be weaker and broader than a typical C=O stretch. Its presence, along with the disappearance of the strong amide C=O band at ~1660 cm⁻¹, confirms the conversion.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-Propoxybenzene-1-carbothioamide (C₁₀H₁₃NOS), the exact monoisotopic mass is 195.0718 Da.[11]
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Expected [M+H]⁺: 196.0791
-
Expected [M+Na]⁺: 218.0610
-
High-Resolution MS (HRMS): Should confirm the elemental composition within a 5 ppm error margin.
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Fragmentation: Tandem MS (MS/MS) might show a characteristic loss of H₂S (Δm/z = 33.9877 Da) from the parent ion, a common fragmentation pathway for thioamides.[12]
Overall Workflow and Quality Control
The entire process from synthesis to characterization must follow a logical and self-validating workflow to ensure the final product's identity and purity.
Caption: Integrated workflow for the synthesis and quality control of the target compound.
Conclusion
This guide has detailed two efficient and reliable synthetic routes for the preparation of 4-Propoxybenzene-1-carbothioamide. The selection between the nitrile-based and amide-based pathways can be made based on laboratory-specific factors such as starting material availability and equipment. The comprehensive characterization data provided, including definitive NMR, IR, and MS signatures, establish a benchmark for the unequivocal identification and quality assurance of the final product. These robust protocols and detailed analytical standards should empower researchers to confidently synthesize this compound for applications in drug discovery, agrochemicals, and materials science.
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